Cyclopentyl 3,4-dichlorophenyl ketone

説明

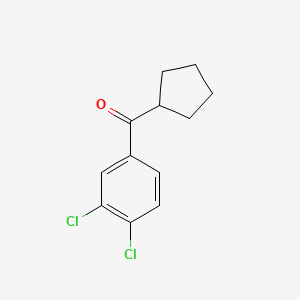

Cyclopentyl 3,4-dichlorophenyl ketone is an organic compound with the molecular formula C12H12Cl2O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to a cyclopentyl ring and a 3,4-dichlorophenyl group. This compound is used in various chemical reactions and has applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing Cyclopentyl 3,4-dichlorophenyl ketone involves the esterification reaction between cyclopentane and 3,4-dichlorobenzoic acid . The reaction typically requires a catalyst and specific reaction conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to maximize yield and efficiency.

化学反応の分析

Types of Reactions

Cyclopentyl 3,4-dichlorophenyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The compound can participate in substitution reactions, where the chlorine atoms may be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Synthesis

Cyclopentyl 3,4-dichlorophenyl ketone serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in the development of analogues for drugs targeting neurotransmitter systems, particularly those affecting dopamine and norepinephrine uptake.

Case Study: Bupropion Analogues

Research has demonstrated that analogues of bupropion containing the 3,4-dichlorophenyl group exhibit enhanced selectivity for dopamine over norepinephrine uptake inhibition. For instance, one analogue showed a seven-fold selectivity for dopamine uptake inhibition compared to norepinephrine . This highlights the compound's potential in developing more effective antidepressants and smoking cessation aids.

Organic Synthesis

Reactivity in Chemical Transformations

this compound is employed as a substrate in various organic reactions due to its versatile reactivity. It can participate in cycloaddition reactions, where it can react with alkenes and alkynes to form complex cyclic structures.

Table 1: Summary of Organic Reactions Involving this compound

| Reaction Type | Description | Key Outcomes |

|---|---|---|

| [3 + 2] Cycloadditions | Reacts with alkenes/alkynes | Forms sp³-rich products |

| Catalytic Reactions | Utilizes SmI₂ as a catalyst | Enhanced yield of desired products |

| Biocatalysis | Employs enzymes for selective transformations | High yields of chiral intermediates |

Material Science

Development of Functional Materials

The compound's unique properties allow it to be used in the synthesis of functional materials. Its structural characteristics can be manipulated to create polymers or other materials with specific properties suitable for applications in coatings or electronics.

Biocatalysis

This compound has been explored in biocatalytic processes where natural enzymes facilitate chemical reactions. This approach can lead to high selectivity and efficiency in synthesizing complex molecules.

作用機序

The mechanism by which Cyclopentyl 3,4-dichlorophenyl ketone exerts its effects depends on the specific application. In chemical reactions, the carbonyl group plays a crucial role in facilitating nucleophilic addition or substitution reactions. The molecular targets and pathways involved can vary based on the context of its use in biological or chemical systems.

類似化合物との比較

Similar Compounds

- Cyclopentyl phenyl ketone

- Cyclopentyl 2,4-dichlorophenyl ketone

- Cyclopentyl 3,4-dibromophenyl ketone

Uniqueness

Cyclopentyl 3,4-dichlorophenyl ketone is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This structural feature distinguishes it from other similar compounds and can affect its chemical properties and applications.

生物活性

Cyclopentyl 3,4-dichlorophenyl ketone (CPDCK) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with CPDCK, including its mechanisms of action, structural characteristics, and relevant research findings.

Chemical Structure and Properties

CPDCK is characterized by a cyclopentyl group attached to a 3,4-dichlorophenyl ketone moiety. This unique structure contributes to its distinct chemical and biological properties. The dichlorophenyl group enhances lipophilicity, which may influence its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | CHClO |

| Molecular Weight | 257.11 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | White to off-white solid |

CPDCK's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that compounds with similar structures often exhibit inhibitory effects on neurotransmitter uptake, particularly dopamine (DA) and norepinephrine (NE). For instance, studies have shown that analogues of CPDCK can significantly inhibit DA uptake, suggesting potential applications in treating disorders related to dopaminergic signaling.

Key Findings:

- Inhibition Potency : In related studies, compounds structurally similar to CPDCK demonstrated IC values for DA uptake inhibition ranging from 31 nM to over 200 nM .

- Receptor Interaction : The dichlorophenyl moiety may enhance binding affinity to specific receptors, including nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological functions .

Biological Activity Studies

Several studies have evaluated the biological activity of CPDCK and its analogues. Below are notable findings from recent research:

- Neuropharmacological Effects :

- Enzyme Inhibition :

- Cellular Studies :

Case Study 1: Dopamine Uptake Inhibition

A study involving a series of 3,4-dichlorophenyl ketone derivatives reported that compounds similar to CPDCK exhibited superior inhibition of DA uptake compared to their mono-chlorinated counterparts. The most potent analogue showed an IC value of 31 nM for DA uptake inhibition, highlighting the significance of the dichlorophenyl substitution for enhancing biological activity .

Case Study 2: Antinociceptive Activity

Research conducted on the antinociceptive effects of CPDCK derivatives indicated that certain compounds could significantly reduce pain responses in the mouse tail-flick test. These findings suggest that modifications to the cyclopentyl and phenyl groups can lead to enhanced analgesic properties .

特性

IUPAC Name |

cyclopentyl-(3,4-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O/c13-10-6-5-9(7-11(10)14)12(15)8-3-1-2-4-8/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEMEOICNHKBDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640563 | |

| Record name | Cyclopentyl(3,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-87-2 | |

| Record name | Cyclopentyl(3,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。